Field: Biochemistry and Molecular Biology
Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds are utilized for the first time in electrochemical sensing of DNA .
Method: The sensor is typically made of a conductive material that is coated with a layer of DNA or other biomolecules. When the DNA in the sample encounters the sensor, it can bind to the DNA on the sensor surface, causing a change in the electrical properties of the sensor .
Results: This change can be measured and used to determine the presence or concentration of the DNA in the sample .
Field: Physics and Material Science
Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds have very remarkable contributions towards nonlinear optical (NLO) technological applications .
Method: Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory were executed to obtain spectroscopic and electronic properties .
Field: Pharmacology and Medicine
Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds are utilized for in vitro antioxidant activity .
Method: The antioxidant activity of these compounds is typically evaluated using various biochemical assays .
Results: The results of these assays can provide insights into the antioxidant potential of these compounds .
Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds are utilized for antiurease activity .
Method: The antiurease activity of these compounds is typically evaluated using various biochemical assays .
Results: The results of these assays can provide insights into the antiurease potential of these compounds .
Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds have been shown to exhibit selective inhibition of PI3K isozymes .
Method: The inhibition of PI3K isozymes by these compounds is typically evaluated using various biochemical assays .
Results: The results of these assays can provide insights into the inhibitory potential of these compounds on PI3K isozymes .
Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds have been shown to be used for treating myocardial infarction .
Method: The effectiveness of these compounds in treating myocardial infarction is typically evaluated using various biochemical assays and clinical trials .
Results: The results of these assays and trials can provide insights into the therapeutic potential of these compounds in treating myocardial infarction .
Application: 6-Bromopyrido[2,3-B]pyrazine based heterocyclic compounds have been explored as dipeptidyl peptidase IV inhibitors for the treatment of type 2 diabetes .
Method: The inhibitory activity of these compounds against dipeptidyl peptidase IV is typically evaluated using various biochemical assays .
Results: The results of these assays can provide insights into the inhibitory potential of these compounds on dipeptidyl peptidase IV .
Field: Chemistry
Application: A novel synthetic method for 4-N-substituted 6-bromopyrido[2,3-D]pyrimidines has been reported .
Method: Starting from 2-aminonicotinonitrile, following by bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement, a series of 21 new pyrido[2,3-D]pyrimidine derivatives was prepared .
Results: The new synthetic method resulted in high yields (up to 98%) of the desired compounds .
Application: 2,3-Diphenylated quinoxaline, pyrido[2,3-B]pyrazine and 8-bromopyrido[3,4-B]pyrazine were halogenated in deprotometalation-trapping reactions .
Method: These reactions typically involve the use of mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran .
Results: The results of these reactions can provide insights into the halogenation potential of these compounds .
6-Bromopyrido[2,3-b]pyrazine is a heterocyclic compound characterized by a pyridine and pyrazine ring system with a bromine substituent at the sixth position. Its molecular formula is and it has a molecular weight of 210.03 g/mol. The compound is known for its unique structural properties that contribute to its reactivity and biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
The major products formed from these reactions depend on the specific reagents and conditions used, highlighting the compound's versatility in synthetic applications .
Research has indicated that 6-Bromopyrido[2,3-b]pyrazine exhibits significant biological activity. It has been evaluated for its potential as an antagonist at glycine receptors, showing promise in neuropharmacological applications. Additionally, its interactions with various enzymes suggest potential roles in proteomics research, influencing cellular signaling pathways and gene expression .
In laboratory studies, the compound has demonstrated effects on immune responses and cellular metabolism, indicating its utility in biomedical research.
The synthesis of 6-Bromopyrido[2,3-b]pyrazine typically involves the bromination of pyrido[2,3-b]pyrazine. Common methods include:
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure of synthesized compounds .
6-Bromopyrido[2,3-b]pyrazine finds applications in several areas:
Studies have shown that 6-Bromopyrido[2,3-b]pyrazine interacts with various biomolecules. Its role as an enzyme inhibitor suggests that it could modulate biochemical pathways involved in disease processes. Furthermore, its ability to influence gene expression highlights its potential as a tool for investigating cellular mechanisms and therapeutic targets .
Several compounds share structural features with 6-Bromopyrido[2,3-b]pyrazine. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
5-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine | 0.78 | Contains imidazo ring; used in medicinal chemistry |
5-Bromo-1H-imidazo[4,5-b]pyridine | 0.76 | Similar brominated heterocycles; potential bioactivity |
2-(6-Bromopyridin-3-yl)pyrimidine | 0.66 | Pyrimidine ring; explored for pharmacological properties |
8-Bromoquinoxaline | 0.70 | Related quinoxaline structure; evaluated for biological activity |
Pyrido[3,4-b]pyrazine | 0.83 | Different position of pyrazine; studied for similar applications |
These compounds exhibit varying degrees of structural similarity and biological activity compared to 6-Bromopyrido[2,3-b]pyrazine but differ in their specific applications and mechanisms of action.